molecular formula C12H26O2Si B1279093 (1-tert-Butoxy-vinyloxy)-tert-butyl-dimethyl-silane CAS No. 74786-02-0

(1-tert-Butoxy-vinyloxy)-tert-butyl-dimethyl-silane

Cat. No. B1279093
CAS RN: 74786-02-0
M. Wt: 230.42 g/mol
InChI Key: YSGPQBUGNZSBGY-UHFFFAOYSA-N
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Description

The compound (1-tert-Butoxy-vinyloxy)-tert-butyl-dimethyl-silane is a silicon-based organic molecule that is likely to have interesting properties due to the presence of silicon-oxygen and silicon-carbon bonds. While the provided papers do not directly discuss this specific compound, they do provide insights into the behavior of similar vinyl silane compounds, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of vinyl silane compounds typically involves reactions that introduce vinyl groups to silicon atoms. For example, the radical polymerization of methylvinyl dialkoxy-(aryloxy, acetoxy) silanes has been investigated, where di-tert-butyl peroxide is used as an initiator . This suggests that similar radical initiators could be used in the synthesis of (1-tert-Butoxy-vinyloxy)-tert-butyl-dimethyl-silane, with appropriate precursors and reaction conditions tailored to introduce the tert-butoxy-vinyloxy functional group.

Molecular Structure Analysis

The molecular structure of vinyl silane compounds is characterized by the presence of vinyl groups attached to a silicon atom, which can significantly influence the physical and chemical properties of the molecule. The copolymerization of vinyl p-tert-butylbenzoate with a trimethylsiloxy silane derivative demonstrates the ability of silicon-containing monomers to incorporate into copolymers, altering properties such as oxygen permeability . This indicates that the molecular structure of (1-tert-Butoxy-vinyloxy)-tert-butyl-dimethyl-silane would likely exhibit similar reactivity in copolymerization reactions.

Chemical Reactions Analysis

Vinyl silanes can undergo a variety of chemical reactions. The Peterson olefination reaction, for instance, is used to create disubstituted vinylbis(silane) compounds, which can further react with nucleophiles to yield various products . This suggests that (1-tert-Butoxy-vinyloxy)-tert-butyl-dimethyl-silane could also participate in reactions with nucleophiles, potentially leading to a range of derivatives with different functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of vinyl silane compounds are influenced by the silicon-containing groups. For example, the oxygen permeability of copolymers can be significantly altered by the silicon content, as seen in the copolymer of vinyl p-tert-butylbenzoate with a trimethylsiloxy silane derivative . The rate of polymerization and the characteristics of the resulting polymers are also affected by the electron-accepting properties of the substituents on the silicon atom . Therefore, it can be inferred that (1-tert-Butoxy-vinyloxy)-tert-butyl-dimethyl-silane would have unique physical and chemical properties that could be fine-tuned by modifying its structure, potentially affecting its polymerization behavior and the properties of polymers derived from it.

Scientific Research Applications

  • Applications in Nanotechnology

    • Application Summary : Functionalized silica nanoparticles (SiO2 NPs) have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics. These enhanced properties make this type of functionalized nanoparticles particularly appropriate for different applications .
    • Methods of Application : The fabrication of functionalized silica nanoparticles involves surface modification steps that affect the various properties of the silica surface .
    • Results or Outcomes : The applications of these nanoparticles have been extensively highlighted in advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .
  • Applications in Drug Delivery

    • Application Summary : Thermo-sensitive terpolymer hydrogels based on N-tert-butylacrylamide (NtBAAm), N-isopropylacrylamide (NIPAAm) and N-vinyl pyrrolidone (NVP) were successfully photopolymerised and characterised for drug delivery applications .
    • Methods of Application : 1-hydroxy-cyclohexylphenylketone (Irgacure 184) and 2-hydroxy-2-methyl-1-phenyl-propanone (Irgacure 2959) were used as light-sensitive initiators to initiate the reactions .
    • Results or Outcomes : The hydrogels were thermo-responsive, exhibiting a decrease in lower critical solution temperature (LCST) as the NtBAAm weight ratio was increased. Pulsatile swelling studies indicated that the hydrogels had thermo-reversible properties and the swelling properties were dependent on test temperature, monomer feed ratios and crosslinker content .

properties

IUPAC Name

tert-butyl-dimethyl-[1-[(2-methylpropan-2-yl)oxy]ethenoxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O2Si/c1-10(13-11(2,3)4)14-15(8,9)12(5,6)7/h1H2,2-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGPQBUGNZSBGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60448469
Record name (1-tert-Butoxy-vinyloxy)-tert-butyl-dimethyl-silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-tert-Butoxy-vinyloxy)-tert-butyl-dimethyl-silane

CAS RN

74786-02-0
Record name [[1-(1,1-Dimethylethoxy)ethenyl]oxy](1,1-dimethylethyl)dimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74786-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-tert-Butoxy-vinyloxy)-tert-butyl-dimethyl-silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 58.2 g diisopropylamine (575 mmol) in 500 ml tetrahydrofuran were added at 0° C. 344 ml 1.6M BuLi in hexane (550 mmol) over 20 min. After stirring for 15 min the solution was cooled to −70° C. and 58.1 g tert-butyl acetate (500 mmol; Fluka) were added at −70° C. over 15 min and stirring continued for 15 min. After the addition of 75 ml HMPA (Fluka) a solution of 81.6 g tert-butyldimethylchlorosilane (525 mmol; Fluka) in 100 ml tetrahydrofuran was added at −70° C. over 15 min and the reaction mixture was warmed to RT over ˜1 h. The reaction mixture was concentrated by rotary evaporation (40° C./≧10 mbar) and the honey-oily residue was partitioned between 1000 ml hexane and 1000 ml deionized water. The organic layer was washed with 10% brine (2×500 ml) and dried (Na2SO4) affording after removal of the solvent by rotary evaporation (40° C./≧10 mbar) 116.1 g bright yellow oil. Purification by vacuum distillation gave 106.0 g (92.0%) product as a colorless oil, b.p. 53-54° C./2.0 mbar. 1H-NMR:
Quantity
58.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
344 mL
Type
reactant
Reaction Step Two
Quantity
550 mmol
Type
reactant
Reaction Step Two
Quantity
58.1 g
Type
reactant
Reaction Step Three
Quantity
81.6 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
75 mL
Type
solvent
Reaction Step Four
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Yamamoto, K Fujita, S Asari, A Chiba… - Bioorganic & Medicinal …, 2007 - Elsevier
A series of isoxazole derivatives were synthesized and their antagonistic activities against LPA stimulation on both LPA 1 /CHO cells and rHSC cells were evaluated. Among them, 3-(4-{…
Number of citations: 50 www.sciencedirect.com

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